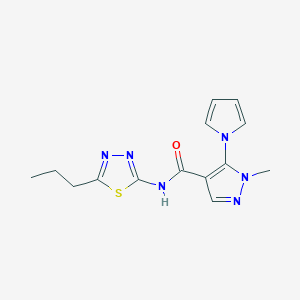
N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide
Übersicht
Beschreibung
N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.152477885 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Profiling and Biological Matrix Analysis
N-(3-methoxyphenyl)-1-methyl-3-piperidinecarboxamide and related compounds have been characterized and analyzed using various techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods enable the identification and quantitative analysis of these substances in biological matrices, including blood, urine, and vitreous humor, aiding in forensic and pharmacological research (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Receptor Antagonism and Neuropharmacology
Research on compounds structurally related to this compound has shown significant interaction with the serotonin 5-HT1A receptor, acting as potent antagonists. These studies provide insights into the modulation of serotoninergic neurotransmission and have implications for developing therapeutic agents targeting psychiatric and neurological disorders (Craven, Grahame-Smith, & Newberry, 1994); (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Alzheimer's Disease Research
The selective serotonin 1A (5-HT(1A)) molecular imaging probe derived from this compound has been utilized in PET studies to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. These studies help in understanding the neurobiological alterations in Alzheimer's disease and could guide the development of new diagnostic and therapeutic strategies (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Antibacterial Research
Research has demonstrated the potential of related compounds to selectively kill bacterial persisters, which are cells that can tolerate antibiotic treatment without being affected by normal antibiotic-sensitive cells. This highlights a novel approach to combating antibiotic resistance and elucidating the mechanisms underlying bacterial persistence (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, Kim, & Kweon, 2011).
Chemical Synthesis and Drug Development
The compound and its analogs have been subjects of chemical synthesis studies aimed at developing new pharmacologically active agents. These studies contribute to the drug discovery process by identifying new therapeutic candidates with potential applications in treating various diseases, including cancer and inflammatory conditions (Schroeder, An, Cai, Chen, Clark, Cornelius, Dai, Gullo-Brown, Gupta, Henley, Hunt, Jeyaseelan, Kamath, Kim, Lippy, Lombardo, Manne, Oppenheimer, Sack, Schmidt, Shen, Stefanski, Tokarski, Trainor, Wautlet, Wei, Williams, Zhang, Zhang, Fargnoli, & Borzilleri, 2009).
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-1-methylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-16-8-4-5-11(10-16)14(17)15-12-6-3-7-13(9-12)18-2/h3,6-7,9,11H,4-5,8,10H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLXKBDFWHIYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[2-(1-methyl-4-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4503703.png)
![2-[acetyl(propan-2-yl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4503705.png)
![2-(4-fluorophenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4503706.png)

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-propanamine](/img/structure/B4503723.png)

![6-chloro-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4503729.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B4503736.png)
![4-[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-2-piperazinone](/img/structure/B4503748.png)

![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-methyl-1H-indole](/img/structure/B4503759.png)
![3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide](/img/structure/B4503774.png)
![N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4503784.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-propyl-3-piperidinecarboxamide](/img/structure/B4503788.png)
